1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of triazole derivatives, including compounds similar to the one , involves complex chemical reactions that yield compounds with significant pharmacological properties. These compounds have been studied for their potential in treating various conditions due to their anti-convulsive activity. For example, triazole derivatives have been synthesized and characterized by their valuable pharmacological properties, particularly in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Chemical Structure Analysis
Structural analysis and characterization of triazole derivatives are essential for understanding their chemical properties and potential applications. Studies have shown that compounds with triazole and oxazole moieties can form self-assembled dimers in solid state, establishing specific bonding interactions. This is crucial for the development of new materials and pharmaceutical compounds (Ahmed et al., 2020).
Potential Antitumor Activity
The antitumor potential of imidazotetrazines, which share a structural motif with the compound , has been explored. These compounds, through their unique synthesis and chemistry, have shown curative activity against specific leukemia types, suggesting a promising avenue for cancer treatment research (Stevens et al., 1984).
Applications in Material Science
Triazole derivatives have also been studied for their applications in material science, including their use in metal–organic frameworks (MOFs). These frameworks exhibit distinct gas sorption behaviors, which are critical for applications in gas storage, separation, and catalysis (Chen et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their activity.
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence a variety of cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .
Result of Action
It’s likely that its interaction with target proteins leads to changes in cellular function and potentially cell death .
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-13-6-5-7-14(2)20(13)26-22(30)21-15(3)29(28-27-21)12-19-16(4)31-23(25-19)17-8-10-18(24)11-9-17/h5-11H,12H2,1-4H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHWOHIUHWRDNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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